The synthesis of N-(piperidin-1-yl)biphenyl-4-carboxamide typically involves several key steps:
Technical details regarding yields, reaction conditions (temperature, time), and purification methods are crucial for replicating the synthesis and ensuring the quality of the compound.
N-(piperidin-1-yl)biphenyl-4-carboxamide has a well-defined molecular structure characterized by:
The structure consists of a biphenyl core with a carboxamide functional group attached to one phenyl ring and a piperidine ring connected via an amide linkage. The spatial arrangement allows for potential interactions with biological targets, contributing to its pharmacological properties.
Spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure. For example, characteristic peaks in IR spectra may indicate the presence of amide groups, while NMR can provide insights into the hydrogen environment within the molecule .
N-(piperidin-1-yl)biphenyl-4-carboxamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to develop new derivatives for specific applications.
The mechanism of action for N-(piperidin-1-yl)biphenyl-4-carboxamide is primarily linked to its interactions with biological targets such as receptors or enzymes. Although specific mechanisms may vary based on structural modifications, studies suggest that compounds within this class may act as antagonists or inhibitors for certain receptors involved in pain perception or inflammation pathways.
For instance, some derivatives have shown activity against transient receptor potential vanilloid type 1 (TRPV1), which plays a crucial role in pain signaling. The binding affinity and subsequent inhibition can lead to analgesic effects . Detailed pharmacological studies are necessary to elucidate these mechanisms further.
The physical properties of N-(piperidin-1-yl)biphenyl-4-carboxamide include:
Chemical properties include:
Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide additional insights into thermal stability and phase transitions .
N-(piperidin-1-yl)biphenyl-4-carboxamide has several scientific applications:
The ongoing research into this compound's derivatives continues to reveal new therapeutic potentials across various medical fields .
-C(O)NH-
) and between the biphenyl rings allow the molecule to adopt multiple conformations. This adaptability facilitates optimal binding to structurally varied protein pockets, a key feature in its promiscuity across targets like TRPV1 and cholinesterases [3] [8]. Table 1: Core Chemical Descriptors of N-(Piperidin-1-yl)biphenyl-4-carboxamide
Property | Value / Description | Significance |
---|---|---|
IUPAC Name | 4-Phenyl-N-(piperidin-1-yl)-[1,1'-biphenyl]-4-carboxamide* | Standardized chemical identifier |
Molecular Formula | C₂₄H₂₄N₂O | Defines elemental composition (MW = 356.47 g/mol) |
Key Structural Motifs | Biphenyl, Piperidine, Carboxamide | Dictates target interaction capabilities |
Hydrogen Bond Capacity | 2 H-bond acceptors (amide C=O, N), 1 H-bond donor (amide N-H) | Critical for binding affinity and specificity |
Predicted logP | ~4.5 (Calculated) | Indicates moderate lipophilicity, influencing membrane permeability |
* Note: This represents a common core structure; specific analogs often have substituents modifying the biphenyl or piperidine rings.
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
), a closely related piperazine urea analog, demonstrated potent analgesic effects in neuropathic and inflammatory pain models but caused significant hyperthermia, halting its clinical progress [2] [8]. N-(piperidin-1-yl)biphenyl-4-carboxamide
derivatives) aimed to improve metabolic stability and brain penetration while retaining TRPV1 affinity [8] [2]. Table 2: Evolution of Key Carboxamide Derivatives from Early Leads
Compound Class/Example | Key Structural Feature vs. BCTC | Primary Target | Key Finding/Advancement |
---|---|---|---|
BCTC | Prototype: Piperazine urea + 3-Chloropyridine | TRPV1 | Potent analgesic, induced hyperthermia [8] |
Piperidine-4-Carboxamides (e.g., Analogs of Sec 1.1) | Piperidine core (vs Piperazine) | TRPV1 | Improved metabolic stability; retained TRPV1 potency [8] |
Biphenyl-4-Carboxamides (e.g., Lead 8 in [2]) | Biphenyl C-region (vs Pyridine) | TRPV1 | Explored hydrophobic pocket interactions; led to ASP8370 [2] |
ASP8370 (Optimized Biphenyl Derivative) | Specific 6,6-membered heterocycle modification | TRPV1 | Modality-selective (reduced hyperthermia), oral activity, brain penetrant [2] |
DL0410 (Multi-target) | Symmetric bis(piperidinylpropanone)biphenyl | AChE/BuChE/H3R | Validated multi-target efficacy in AD models [3] |
N-(piperidin-1-yl)biphenyl-4-carboxamide
scaffold exhibits inherent promiscuity due to its modular structure. The biphenyl moiety engages in hydrophobic/π-π stacking interactions (e.g., with TRPV1, cholinesterase PAS), the carboxamide linker forms critical H-bonds (e.g., with catalytic triads, backbone amides), and the piperidine nitrogen can act as an H-bond acceptor or be protonated for ionic interactions (e.g., with AChE CAS) [3] [6]. N-phenyl-1-(pyridin-4-yl)piperidine-4-carboxamide
(Ki AChE = 58 nM, BChE = 6.95 µM, Thr = 6 nM) exemplify the integration of anticholinesterase activity (relevant for Alzheimer's cognitive symptoms) with anticoagulant activity (targeting vascular comorbidities in AD) within one molecule, predicted and validated using tools like the MuSSeL platform [6]. (1,1'-([1,1'-biphenyl]-4,4'-diyl)bis(3-(piperidin-1-yl)propan-1-one) dihydrochloride
), a structurally elaborated symmetric bis-carboxamide analog, potently inhibits AChE/BuChE and antagonizes H3R. This multi-target profile translates to robust efficacy in diverse Alzheimer's disease models, outperforming donepezil or memantine in some paradigms by simultaneously boosting cholinergic transmission, reducing neuroinflammation, and attenuating oxidative stress [3]. N-(piperidin-1-yl)biphenyl-4-carboxamide
analogs, accelerating the identification of MTDL candidates against complex diseases like Alzheimer's [6]. CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5